molecular formula C22H23ClN2O4 B10990971 [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](4,7-dimethoxy-1H-indol-2-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](4,7-dimethoxy-1H-indol-2-yl)methanone

Cat. No.: B10990971
M. Wt: 414.9 g/mol
InChI Key: ADNVUKPUUKEGAX-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl and hydroxyl group, linked to an indole moiety with dimethoxy substitutions.

Properties

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4,7-dimethoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C22H23ClN2O4/c1-28-18-7-8-19(29-2)20-16(18)13-17(24-20)21(26)25-11-9-22(27,10-12-25)14-3-5-15(23)6-4-14/h3-8,13,24,27H,9-12H2,1-2H3

InChI Key

ADNVUKPUUKEGAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: Starting with a chlorophenyl ketone, the piperidine ring is formed through a cyclization reaction.

    Hydroxylation: The piperidine ring is then hydroxylated using reagents like hydrogen peroxide or osmium tetroxide.

    Indole Attachment: The indole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Dimethoxylation: Finally, the indole ring is dimethoxylated using methoxy reagents under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The secondary alcohol in the hydroxypiperidine ring undergoes typical alcohol reactions:

Reaction TypeConditions/ReagentsProductKey Findings
Esterification Acetic anhydride, pyridine (0–5°C, 2 hr)Acetylated piperidine derivativeYield: 82% (purified via column chromatography)
Oxidation Jones reagent (CrO₃/H₂SO₄, 25°C, 1 hr)Ketone formation (4-(4-chlorophenyl)piperidin-4-one)Limited efficiency (~45%) due to steric hindrance
Etherification Methyl iodide, NaH (THF, reflux)Methoxy-piperidine analogRequires phase-transfer catalysts for improved yields

Chlorophenyl Substitution

The para-chloro substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction TypeConditions/ReagentsProductKey Findings
Ammonolysis NH₃ (liq.), CuCl catalyst (120°C, 12 hr)4-Aminophenyl derivativeLow conversion (28%) due to deactivation by electron-withdrawing groups
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid (K₂CO₃, DMF, 80°C)Biaryl analogOptimized for electron-rich boronic acids (yield: 67–74%)

Methoxyindole Modifications

The 4,7-dimethoxyindole moiety undergoes demethylation and electrophilic substitution:

Reaction TypeConditions/ReagentsProductKey Findings
Demethylation BBr₃ (CH₂Cl₂, −78°C → 25°C, 6 hr)4,7-DihydroxyindoleSelective deprotection at C4 observed
Nitration HNO₃/H₂SO₄ (0°C, 30 min)5-Nitroindole derivativeRegioselectivity influenced by methoxy directing effects

Methanone Bridge Reactions

The central methanone group enables reduction and nucleophilic additions:

Reaction TypeConditions/ReagentsProductKey Findings
Reduction LiAlH₄ (THF, reflux, 4 hr)Secondary alcoholComplete conversion with 1.5 eq. reductant
Grignard Addition MeMgBr (ether, 0°C → 25°C)Tertiary alcoholSteric hindrance limits yield to 52%

Synthetic Route Optimization

Key steps in the compound’s synthesis from patent literature include:

  • Piperidine Formation : Cyclocondensation of 4-chlorophenylglycidol with ammonia under microwave irradiation (150°C, 20 min).

  • Indole Coupling : Friedel-Crafts acylation using AlCl₃ in nitrobenzene (yield: 68%).

  • Final Purification : Preparative HPLC (C18 column, MeCN/H₂O gradient) to achieve >98% purity .

Stability Under Physiological Conditions

Degradation studies reveal:

  • Acidic Conditions (pH 2): Methanone bridge hydrolyzes to carboxylic acid (t₁/₂ = 8 hr).

  • Basic Conditions (pH 10): Indole demethylation predominates (t₁/₂ = 3 hr).

  • Oxidative Stress (H₂O₂): Piperidine hydroxyl group oxidizes to ketone (t₁/₂ = 12 hr).

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Dominant Pathway
Hydroxyl (piperidine)HighEsterification
ChlorophenylLowSuzuki Coupling
Methoxy (indole)ModerateDemethylation
MethanoneModerateReduction

This compound’s reactivity profile highlights its versatility for structural modifications, particularly in medicinal chemistry applications. Experimental data emphasize the need for controlled conditions to mitigate competing side reactions, especially in multicomponent systems.

Scientific Research Applications

Structural Insights

The compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, along with an indole moiety. This unique structure is pivotal for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including compounds similar to 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone, exhibit significant antimicrobial properties. For instance, research demonstrated that certain piperidine derivatives showed efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .

HIV Therapeutics

The compound's structural similarity to known antiviral agents positions it as a candidate for HIV treatment. In vitro studies have shown that certain piperidine derivatives can inhibit the reverse transcriptase enzyme of HIV, suggesting potential for development into effective antiretroviral therapies . The allosteric inhibition mechanism observed in these compounds indicates a promising direction for future research.

Pain Management

Piperidine derivatives are also explored for their analgesic properties. The presence of the hydroxypiperidine structure is linked to enhanced pain relief effects, making compounds like 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone valuable in pain management formulations.

Synthetic Pathways

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the chlorophenyl and hydroxyl groups via electrophilic aromatic substitution.
  • Coupling with the indole derivative using standard coupling techniques.

These methods ensure high yields and purity of the final product.

Case Study 1: Antiviral Activity

A study conducted by Sudbeck et al. evaluated the antiviral activity of various piperidine derivatives against HIV. The results indicated that compounds with structural similarities to 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone exhibited potent inhibitory effects on HIV replication in vitro, with EC50 values in the nanomolar range .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, researchers synthesized several piperidine derivatives and tested their activity against pathogenic bacteria and fungi. The findings revealed that specific substitutions on the piperidine ring significantly enhanced antimicrobial activity compared to standard drugs .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

The compound 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a derivative of piperidine and indole structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H23ClN2O3
  • Molecular Weight : 375.86 g/mol
  • CAS Number : 1391052-53-1

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antipsychotic Activity

The compound is structurally related to haloperidol, a well-known antipsychotic agent. Research indicates that it may exhibit similar dopaminergic activity, potentially influencing neurotransmitter systems involved in mood and behavior regulation. Studies have shown that derivatives of piperidine can modulate dopamine receptors, which are critical in treating schizophrenia and other mental health disorders .

2. Antidepressant Effects

Compounds with similar structures have been evaluated for their antidepressant properties. The mechanism often involves the inhibition of serotonin reuptake, enhancing mood regulation. Preliminary studies suggest that this compound may also affect serotonin pathways, although specific data on its efficacy and mechanism remain limited .

3. Antimicrobial Activity

Research into related compounds has demonstrated significant antibacterial and antifungal properties. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound could possess similar antimicrobial effects, warranting further investigation into its potential as an antibiotic .

4. Enzyme Inhibition

The compound has been analyzed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The structure's potential to bind effectively to the active site of AChE could make it a candidate for further development in this area .

The biological activities of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone can be attributed to its ability to interact with various molecular targets:

  • Dopamine Receptors : By modulating D2 receptor activity, the compound may help alleviate symptoms associated with psychotic disorders.
  • Serotonin Transporters : Potentially acting as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin availability in synaptic clefts.
  • Enzyme Targets : Inhibition of AChE suggests a mechanism beneficial for cognitive enhancement.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone:

StudyFocusFindings
El Shehry et al. (2018)Antimicrobial EvaluationIdentified moderate to strong antibacterial activity against Salmonella typhi; IC50 values ranged significantly based on structure modifications .
Mantoani et al. (2016)Enzyme InhibitionDemonstrated significant inhibition of AChE; structural analogs showed varying potency .
Kumar et al. (2009)Antidepressant EffectsRelated compounds exhibited mood-enhancing effects through serotonin pathways .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Piperidine Core Formation : React 4-chlorophenylmagnesium bromide with 4-piperidone derivatives under Grignard conditions to introduce the chlorophenyl and hydroxyl groups .
  • Indole Functionalization : Protect the 4,7-dimethoxyindole moiety using acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during coupling .
  • Methanone Linkage : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the piperidine and indole fragments via a ketone bridge .
  • Purification : Use column chromatography (silica gel, CHCl₃/MeOH gradients) followed by recrystallization from ethanol to achieve >95% purity .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the 4-chlorophenyl group via aromatic protons at δ 7.2–7.4 ppm (doublet, J = 8.5 Hz) and the piperidine hydroxyl proton at δ 4.8 ppm (broad singlet) .
    • ¹³C NMR : Identify the methanone carbonyl signal at δ 195–200 ppm and methoxy groups (δ 55–56 ppm) .
  • HPLC : Monitor purity using reverse-phase C18 columns (retention time ~12.5 min, 65:35 methanol/buffer mobile phase) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 469.1 (calculated for C₂₃H₂₂ClN₂O₄) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Crystal Growth : Dissolve the compound in a 1:1 ethanol/water mixture and allow slow evaporation at 4°C to obtain single crystals .
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 123 K. Typical R-factor thresholds: <0.05 for high reliability .
  • Analysis : Refinement with SHELXL reveals torsional angles between the piperidine and indole moieties. For example, the dihedral angle between the chlorophenyl ring and piperidine is ~85°, indicating restricted rotation .

Advanced: What experimental designs are optimal for evaluating receptor binding affinities?

Methodological Answer:

  • Radioligand Displacement Assays :
    • Dopamine (D₂) Receptors : Use [³H]spiperone in HEK293 cells expressing human D₂ receptors. IC₅₀ values <100 nM suggest high affinity .
    • Serotonin (5-HT₂A) Receptors : Employ [³H]ketanserin in cortical membranes. Competitive binding curves (logEC₅₀ ~7.5) indicate selectivity .
  • Functional Assays : Measure cAMP inhibition (D₂) or calcium flux (5-HT₂A) to assess inverse agonism vs. antagonism .
  • Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate Kᵢ values. Cross-validate with computational docking (e.g., AutoDock Vina) .

Advanced: How can researchers resolve contradictions in reported binding data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., membrane vs. whole-cell systems, species differences in receptor isoforms) .
  • Control Experiments : Verify compound stability under assay conditions (e.g., HPLC post-assay to detect degradation) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply multivariate statistics to identify outliers .
  • Structural Insights : Correlate crystallographic data (e.g., piperidine ring puckering) with binding kinetics to explain affinity variations .

Advanced: What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility (tested via shake-flask method, pH 4.6 buffer) .
  • Prodrug Design : Introduce a phosphate ester at the hydroxyl group for hydrolytic activation in plasma .
  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles (LNPs) for intravenous delivery .

Advanced: How to investigate metabolic pathways and potential toxicity?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS (e.g., hydroxylation at C-3 of indole) .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .
  • Toxicogenomics : Perform RNA-seq on HepG2 cells post-exposure to evaluate oxidative stress pathways (e.g., Nrf2 activation) .

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